

Introduction: A Privileged Scaffold for Modern Drug Discovery

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Compound of Interest

Compound Name: *6-Bromo-1H-indazole-4-carbonitrile*

CAS No.: *898747-00-7*

Cat. No.: *B1343703*

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The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of contemporary medicinal chemistry.^{[3][4]} Its rigid structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. This has led to the development of numerous indazole-containing therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.^[1]

6-Bromo-1H-indazole-4-carbonitrile emerges as a particularly strategic derivative. Its structure presents three distinct and orthogonal points for chemical modification:

- Indazole N-H: Allows for alkylation or arylation to modulate physicochemical properties like solubility and metabolic stability, or to occupy specific pockets within a target protein.
- C6-Bromine: A versatile handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

- C4-Carbonitrile: Can be transformed into other key functional groups, such as a carboxylic acid (via hydrolysis) or an aminomethyl group (via reduction), providing further avenues for derivatization.

This multi-functional nature makes **6-Bromo-1H-indazole-4-carbonitrile** a powerful starting material for constructing combinatorial libraries and accelerating structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

The fundamental properties of **6-Bromo-1H-indazole-4-carbonitrile** are summarized below. Proper characterization is the foundation of trustworthy and reproducible research.

Property	Value	Source
CAS Number	898747-00-7	[5]
Molecular Formula	C ₈ H ₄ BrN ₃	[5]
Molecular Weight	222.05 g/mol	[5]
Appearance	Solid	[5]
Purity	Typically ≥96%	[5]
Canonical SMILES	<chem>N#CC1=CC(Br)=CC2=C1C=N</chem> N2	[5]
InChI Key	ILGPSFSWRANYDT- UHFFFAOYSA-N	[5]

Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the expected signatures are well-defined:

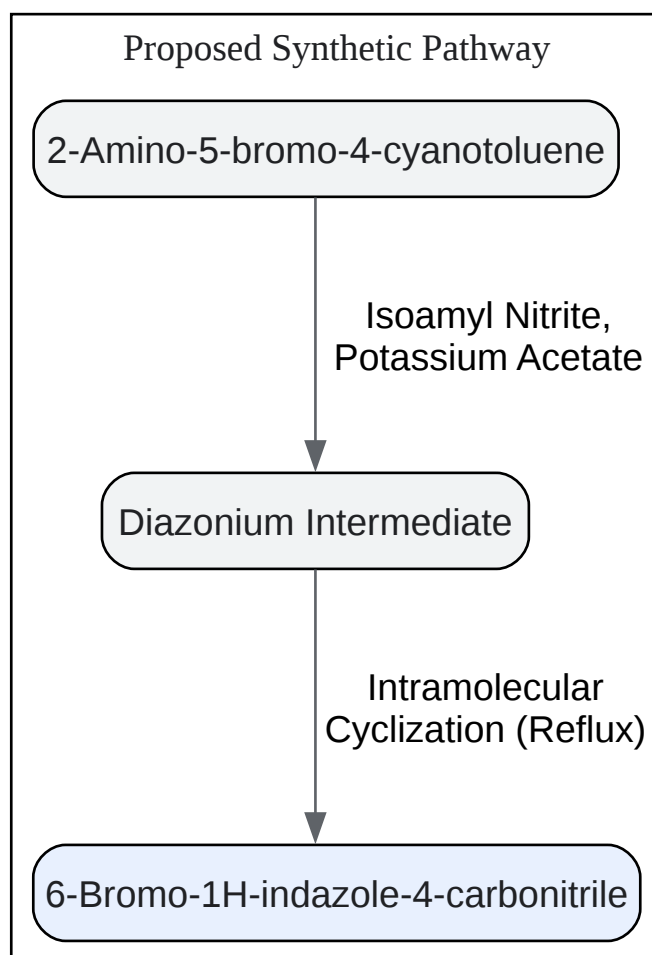
- ¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the three protons on the bicyclic ring system, in addition to a broad singlet for the N-H proton.
- ¹³C NMR: Will show eight signals, including those for the nitrile carbon and the six carbons of the aromatic system, with chemical shifts influenced by the bromine and nitrogen atoms.

- IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio).

Authoritative spectral data (^1H NMR, ^{13}C NMR, IR, MS) for this compound can be sourced from specialized chemical databases.[6]

Synthesis and Purification

The synthesis of substituted indazoles often proceeds via the cyclization of appropriately substituted aniline derivatives.[3][7] A robust and scalable synthesis for **6-Bromo-1H-indazole-4-carbonitrile** can be conceptualized based on established methodologies, such as the diazotization and intramolecular cyclization of a functionalized aniline precursor.



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Caption: Proposed synthesis of **6-Bromo-1H-indazole-4-carbonitrile**.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations for related indazole syntheses and serves as a validated starting point for laboratory execution.[7]

Step 1: Acetylation and Diazotization-Cyclization

- Rationale: The reaction begins with the in-situ formation of a diazonium salt from an aniline precursor, which then undergoes a thermally induced intramolecular cyclization to form the indazole ring. Isoamyl nitrite is a mild and effective diazotizing agent for this purpose under non-aqueous conditions.
- In a suitable reaction vessel, dissolve the starting material, 2-amino-5-bromo-4-cyanotoluene (1.0 eq), in a suitable solvent like chloroform or acetic acid.
- Add acetic anhydride (1.1 eq) to protect the amine, followed by potassium acetate (1.5 eq).
- Add isoamyl nitrite (1.5 eq) dropwise to the mixture.
- Heat the reaction mixture to reflux (e.g., ~68°C) and maintain for 12-20 hours, monitoring progress by TLC or LC-MS.[7]

Step 2: Work-up and Hydrolysis

- Rationale: The work-up is designed to remove excess reagents and solvent. A subsequent acidic hydrolysis removes the acetyl protecting group to yield the final NH-free indazole.
- After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.
- Add water and concentrated hydrochloric acid to the residue and heat to 50-60°C to facilitate hydrolysis of the intermediate N-acetyl indazole.

- Cool the acidic mixture and neutralize by the careful addition of a 50% aqueous sodium hydroxide solution to a pH of ~8-9.

Step 3: Isolation and Purification

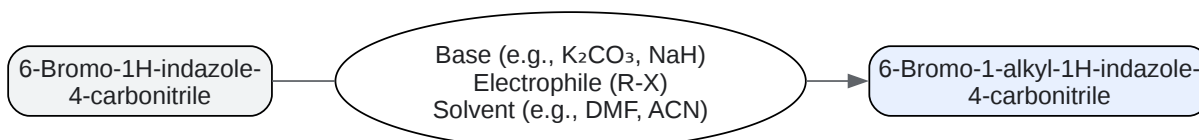
- Rationale: The final product is isolated by extraction and purified using column chromatography to achieve high purity suitable for subsequent reactions.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
- Combine the pure fractions and evaporate the solvent to yield **6-Bromo-1H-indazole-4-carbonitrile** as a solid. Characterize by NMR and MS to confirm identity and purity.

Chemical Reactivity and Derivatization Potential

The true value of **6-Bromo-1H-indazole-4-carbonitrile** lies in its capacity as a versatile chemical scaffold. The following sections detail its key reactive handles.

N-H Functionalization

The indazole nitrogen can be readily functionalized under basic conditions. This is a common strategy to block the N-H from interfering in subsequent reactions (e.g., cross-coupling) or to introduce groups that enhance pharmacological properties.[8]

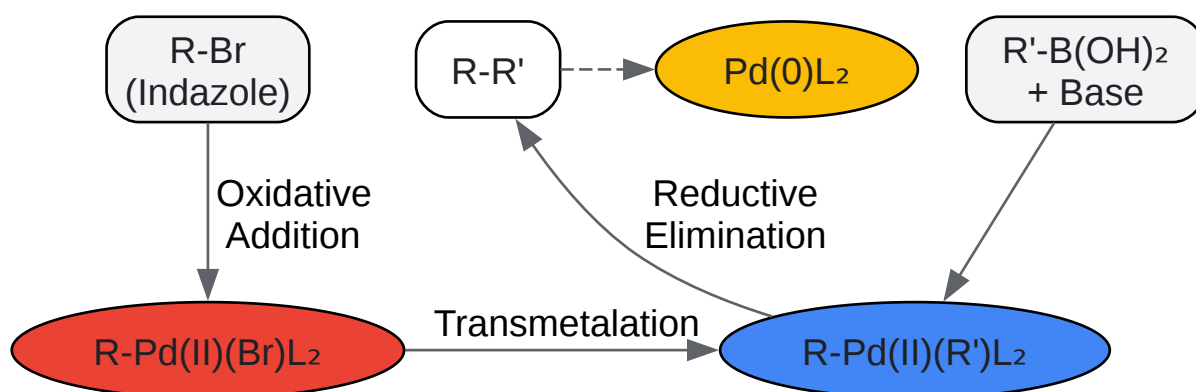


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Caption: General workflow for N-alkylation of the indazole core.

C6-Br Palladium-Catalyzed Cross-Coupling

The C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is the most prominent of these, allowing for the introduction of a vast array of aryl and heteroaryl groups.^{[9][10]}



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.^[11]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a self-validating system for coupling arylboronic acids to the indazole core.

- Rationale: This reaction uses a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base), reductive elimination forms the new C-C bond and regenerates the catalyst.^{[11][12]}
- To a flame-dried reaction vial, add **6-Bromo-1H-indazole-4-carbonitrile** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
- Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).
- Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

- Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
- Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
- Separate the layers, and extract the aqueous phase with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography to yield the desired 6-aryl-1H-indazole-4-carbonitrile product.

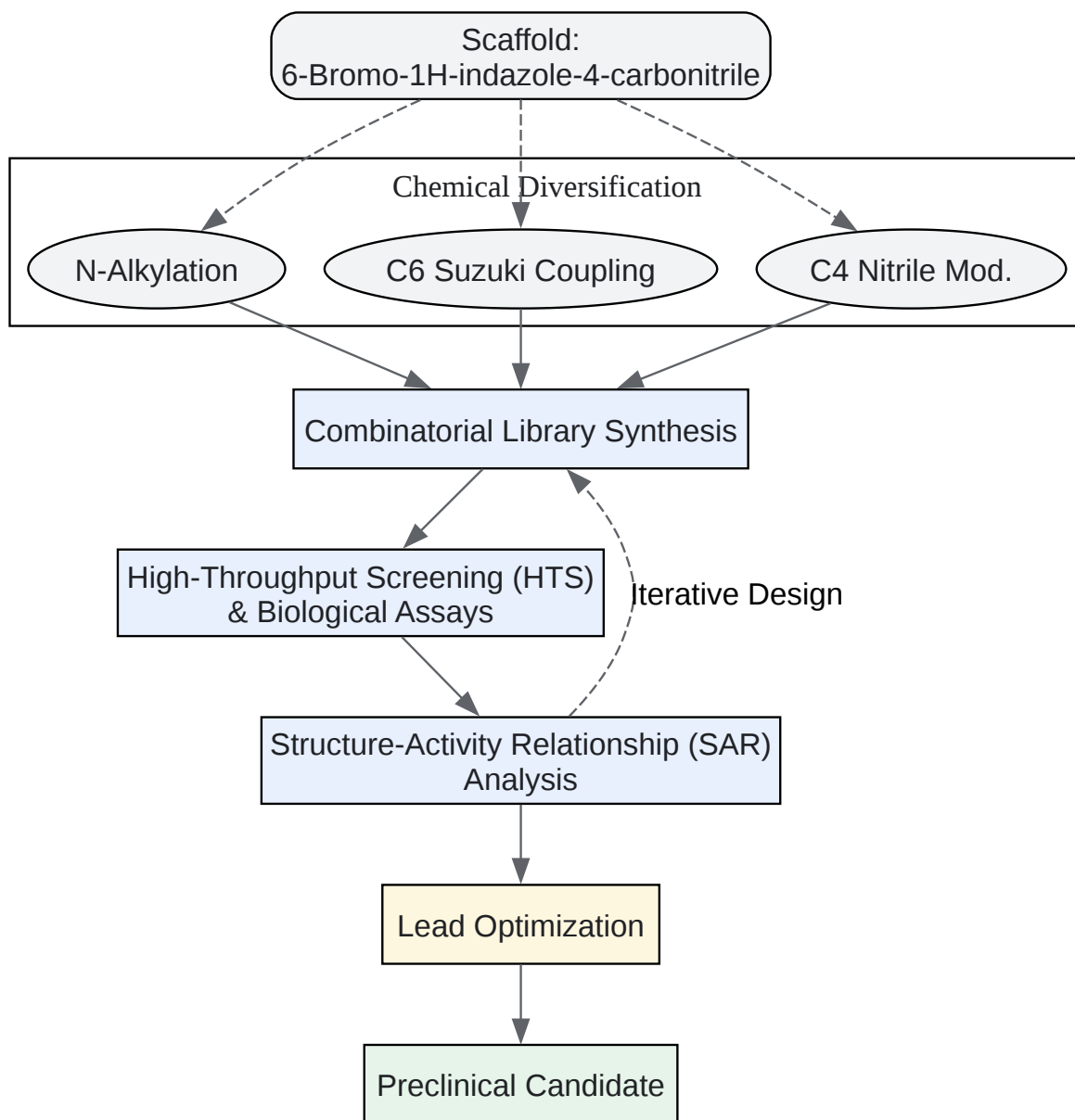
C4-Carbonitrile Transformations

The nitrile group offers further opportunities for diversification. It can be:

- Hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used in amide coupling reactions.
- Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine, a key functional group for introducing new substituents.

Applications in Drug Discovery Workflow

6-Bromo-1H-indazole-4-carbonitrile is an ideal starting point for a fragment-based or lead optimization drug discovery campaign. Its utility can be visualized in a typical workflow.



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